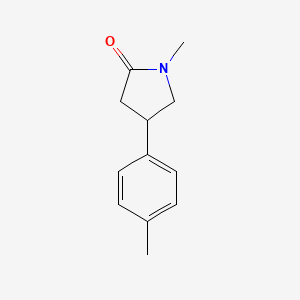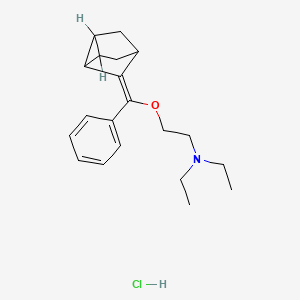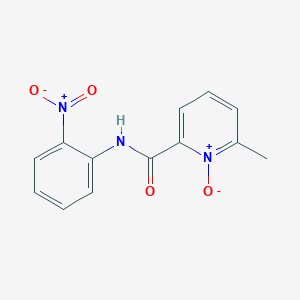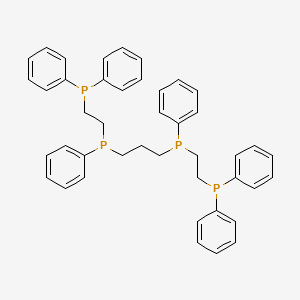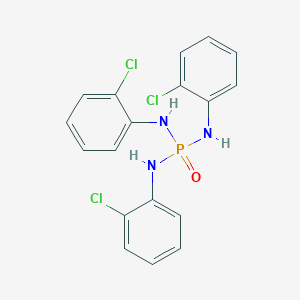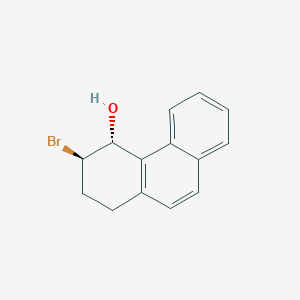
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol is a chiral organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydrophenanthrene backbone. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a suitable tetrahydrophenanthrene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination. Subsequent hydroxylation can be performed using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in anhydrous conditions with aprotic solvents, while reduction reactions often require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the bromine atom results in the formation of a hydrocarbon.
Scientific Research Applications
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in targeting specific biological pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The compound may modulate signaling pathways by affecting the conformation and function of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol
- (3R,4R)-3-chloro-1,2,3,4-tetrahydrophenanthren-4-ol
- (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-one
Uniqueness
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The stereochemistry ensures selective interactions with chiral environments in biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
56179-85-2 |
|---|---|
Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C14H13BrO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,14,16H,7-8H2/t12-,14+/m1/s1 |
InChI Key |
WXTKUXHMEVPXME-OCCSQVGLSA-N |
Isomeric SMILES |
C1CC2=C([C@H]([C@@H]1Br)O)C3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CC2=C(C(C1Br)O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


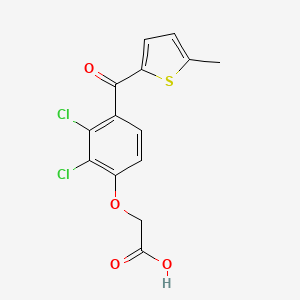

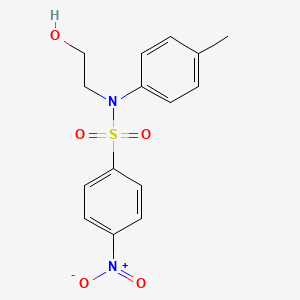
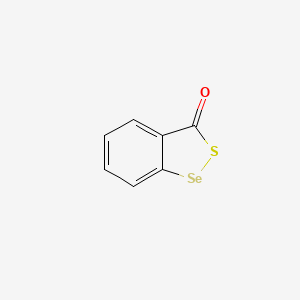
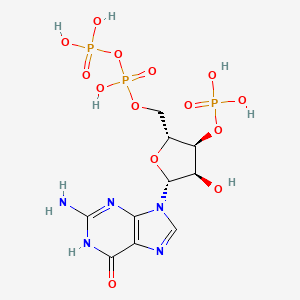
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
